2-Bromoethenylcyclopropane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromoethenylcyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c6-4-3-5-1-2-5/h3-5H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIDGEINKGACAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C=CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Bromoethenylcyclopropane
Stereoselective and Regioselective Synthesis of 2-Bromoethenylcyclopropane
Achieving high levels of stereoselectivity (the preferential formation of one stereoisomer) and regioselectivity (the preferential reaction at one site of a molecule) is paramount in the synthesis of substituted vinylcyclopropanes. egrassbcollege.ac.inanu.edu.aumdpi.com The challenge lies in constructing the cyclopropane (B1198618) ring while simultaneously or subsequently installing the bromoethenyl moiety with the correct orientation (E/Z isomerism) and position.
Direct Halogenation Approaches
Direct halogenation of a pre-formed vinylcyclopropane (B126155) scaffold presents a conceptually straightforward route. mt.com This approach involves the addition of bromine across the vinyl group's double bond or the substitution of a vinyl hydrogen.
However, this method is fraught with challenges. The high reactivity of the strained cyclopropane ring can lead to undesired ring-opening reactions, particularly under harsh conditions. Furthermore, controlling regioselectivity can be difficult. For instance, the reaction of vinylcyclopropane with a bromine source could potentially lead to a mixture of products, including the desired this compound and its 1-bromo isomer, as well as di-brominated addition products.
To circumvent these issues, milder brominating agents are often employed. N-Bromosuccinimide (NBS), for example, is a common reagent for the allylic or vinylic bromination of alkenes and could potentially be used to selectively introduce a bromine atom onto the vinyl group of vinylcyclopropane, often under radical initiation conditions. mt.com Careful optimization of reaction conditions, including solvent, temperature, and initiator, would be critical to favor the desired product and minimize side reactions.
Cyclopropanation Reactions for Vinylcyclopropane Formation
The formation of the vinylcyclopropane core is a critical step for which numerous powerful synthetic methods have been developed. researchgate.net These reactions often serve as the foundation for the subsequent introduction of the bromoethenyl group.
One prominent strategy involves the metal-catalyzed cyclopropanation of 1,3-dienes. beilstein-journals.org In this approach, a metal-vinyl carbene, generated from a precursor like a cyclopropene, reacts with a diene to form a divinylcyclopropane. beilstein-journals.org While this yields a divinyl product, it establishes the core cyclopropane ring attached to a vinyl group. Catalysts such as zinc chloride (ZnCl₂) and dirhodium tetraacetate [Rh₂(OAc)₄] have proven effective, although diastereoselectivity can be highly dependent on the diene's structure. beilstein-journals.orgwikipedia.org
Another sophisticated method is the intramolecular Tsuji-Trost cascade cyclization. This palladium-catalyzed reaction can convert linear precursors, such as (homo)allylic vicinal diacetates with a tethered carbon nucleophile, into densely functionalized, fused vinylcyclopropanes with excellent stereocontrol. acs.org Similarly, anion relay cyclization combines a Tsuji-Trost allylation, a retro-Claisen activation, and a final Tsuji-Trost cyclopropanation in a one-pot procedure to access vinylcyclopropanes from vinyl epoxides. acs.org
| Method | Catalyst / Reagent | Precursor(s) | Key Features |
| Metal-Catalyzed Diene Cyclopropanation | ZnCl₂ or [Rh₂(OAc)₄] | 1,3-Dienes + Cyclopropenes | Forms 1,2-divinylcyclopropanes; diastereoselectivity varies. beilstein-journals.org |
| Anion Relay Cyclization | Palladium(0) / TBD | Vinyl Epoxides + Acyl Nucleophiles | One-pot, three-reaction sequence; mild conditions. acs.org |
| Intramolecular Tsuji-Trost Cascade | Palladium(0) | (Homo)allylic Diacetates | Forms fused vinylcyclopropanes; high stereocontrol (>94% es). acs.org |
| Ylide Chemistry | Sulfur Ylides | α,β-Unsaturated Carbonyls | Diastereoselective cyclopropanation. acs.org |
Transformations of Precursors to Introduce the Bromoethenyl Moiety
Given the challenges of direct halogenation, building the bromoethenyl group from a suitable precursor already attached to the cyclopropane ring is often a more controlled and reliable strategy.
Wittig-type Olefination: A highly effective method involves the reaction of cyclopropanecarboxaldehyde (B31225) with a brominated Wittig reagent, such as (bromomethyl)triphenylphosphonium bromide. This reaction constructs the carbon-carbon double bond directly, with the bromine atom already in place. The stereochemical outcome (E vs. Z isomer) of the resulting alkene can often be controlled by the choice of the ylide (stabilized vs. non-stabilized) and the reaction conditions. This approach is a convergent synthesis where the cyclopropane and the bromo-vinyl components are joined in a key step. beilstein-journals.org
Hydrobromination of an Alkyne: An alternative precursor is cyclopropylacetylene. The addition of hydrogen bromide (HBr) across the triple bond can yield this compound. The regioselectivity of this addition is crucial. Under standard electrophilic addition conditions (Markovnikov's rule), the bromine would typically add to the more substituted carbon, which is not the desired outcome. Therefore, anti-Markovnikov addition, often achieved through a radical mechanism initiated by peroxides or light, would be necessary to place the bromine atom on the terminal carbon of the vinyl group.
Shapiro or Bamford-Stevens Reaction: A cyclopropyl (B3062369) ketone bearing an α-bromoacetyl group could be converted into a tosylhydrazone. Treatment of this intermediate with a strong base (Shapiro reaction conditions) or heat (Bamford-Stevens conditions) would lead to the formation of a vinyl lithium or carbene intermediate, respectively, followed by elimination to generate the bromoethenylcyclopropane.
Catalytic Systems in the Synthesis of this compound
Catalysis is central to the efficient and selective synthesis of complex molecules like this compound. researchgate.net Catalytic systems are most prominently used in the formation of the vinylcyclopropane skeleton, which can then be further functionalized.
Palladium complexes are widely used in forming the vinylcyclopropane ring. For instance, palladium(0) catalysts are essential for the Tsuji-Trost reactions mentioned previously, enabling the formation of C-C bonds under mild conditions with high stereospecificity. acs.orgacs.org
Transition metals like rhodium and zinc are instrumental in mediating cyclopropanation reactions. Dirhodium tetraacetate [Rh₂(OAc)₄] and simple zinc chloride (ZnCl₂) can effectively catalyze the reaction between cyclopropenes and 1,3-dienes to generate vinylcyclopropane structures. beilstein-journals.org More recently, cobalt(II)-based metalloradical catalysis has emerged as a powerful tool for the asymmetric cyclopropanation of alkenes, offering a pathway to chiral cyclopropanes with excellent diastereoselectivity and enantioselectivity. nih.gov While developed for other heteroaryl cyclopropanes, these systems highlight the potential for advanced catalyst design in controlling stereochemistry. nih.gov
| Catalyst System | Reaction Type | Role of Catalyst | Selectivity Control |
| Palladium(0) Complexes | Tsuji-Trost Cyclization acs.orgacs.org | Activates allylic systems for nucleophilic attack. | High stereoselectivity and enantiospecificity. |
| [Rh₂(OAc)₄] | Diene Cyclopropanation beilstein-journals.org | Generates metal-vinyl carbene from cyclopropene. | Diastereoselectivity depends on substrate structure. |
| ZnCl₂ | Diene Cyclopropanation beilstein-journals.org | Alternative to Rh(II); generates zinc-vinyl carbene. | Effective for various dienes, but with low cis/trans selectivity in some cases. |
| Co(II)-Porphyrin Complexes | Asymmetric Radical Cyclopropanation nih.gov | Homolytically activates diazo compounds to form metalloradicals. | Excellent diastereoselectivity and enantioselectivity via chiral ligands. |
Green Chemistry Approaches in this compound Production
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.orgsemanticscholar.orgsigmaaldrich.com Applying these principles to the synthesis of this compound involves evaluating each synthetic route for its environmental impact.
Key green chemistry principles include:
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. semanticscholar.org Addition reactions, such as the hydrobromination of an alkyne, have a 100% theoretical atom economy. In contrast, substitution or elimination reactions, like the Wittig reaction which generates triphenylphosphine (B44618) oxide as a stoichiometric byproduct, have lower atom economies.
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. organic-chemistry.orgsigmaaldrich.com The catalytic methods for vinylcyclopropane formation are therefore preferable to stoichiometric reactions. beilstein-journals.orgacs.orgacs.org
Reduction of Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. semanticscholar.orgsigmaaldrich.com A synthetic route that proceeds without the need for protecting group chemistry is considered greener.
Safer Solvents and Reagents: The choice of solvents and reagents should minimize toxicity and environmental harm. organic-chemistry.org This involves replacing hazardous solvents like chlorinated hydrocarbons with more benign alternatives and avoiding highly toxic reagents where possible.
| Synthetic Strategy | Key Green Principles Met | Potential Drawbacks |
| Direct Bromination of Vinylcyclopropane | High atom economy (if addition); potentially fewer steps. | Risk of hazardous reagents (Br₂); potential for low selectivity leading to waste. |
| Wittig from Cyclopropanecarboxaldehyde | Convergent; good control. | Poor atom economy (generates Ph₃PO waste). beilstein-journals.org |
| Hydrobromination of Cyclopropylacetylene | 100% atom economy. | May require radical initiators; HBr is corrosive. |
| Catalytic Vinylcyclopropane Formation | Use of catalysis reduces waste. beilstein-journals.orgacs.orgacs.org | Often requires subsequent steps for bromination, potentially lowering overall efficiency. |
Elucidation of Reactivity Profiles and Mechanistic Investigations of 2 Bromoethenylcyclopropane
Reactivity Governed by the Bromo Substituent
The carbon-bromine bond is the primary site for a range of transformations, including powerful carbon-carbon bond-forming cross-coupling reactions and substitution or elimination pathways.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for constructing C-C bonds, and vinyl halides like 2-bromoethenylcyclopropane are excellent substrates for these transformations. libretexts.org The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the vinyl bromide to a palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org
Suzuki-Miyaura Coupling: This reaction couples the vinyl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base. libretexts.orgbyjus.com The Suzuki coupling is widely utilized due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acids. byjus.com
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the vinyl bromide with a terminal alkyne. wikipedia.orgresearchgate.net The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. organic-chemistry.orgsynarchive.com It is a highly reliable method for the synthesis of substituted alkynes and enynes.
Negishi Coupling: In the Negishi coupling, an organozinc reagent is used as the coupling partner. wikipedia.orgnumberanalytics.com Organozinc compounds are generally more reactive than their organoboron or organotin counterparts, which can lead to faster reaction times and milder conditions. wikipedia.org This reaction is noted for its broad scope and high efficiency in forming C-C bonds between various carbon centers (sp³, sp², and sp). wikipedia.org
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Vinyl Bromides
| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Typical Base | Typical Solvent |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₃PO₄, Ba(OH)₂ | Toluene, Dioxane, THF, Water |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI (co-catalyst) | Et₃N, Piperidine, DIPA | THF, DMF |
| Negishi | Organozinc Halide | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Not always required | THF, DMF |
This table presents generalized conditions. Optimal conditions for this compound would require experimental validation.
Nucleophilic Substitution Pathways
Direct nucleophilic substitution at an sp²-hybridized carbon, as in this compound, is substantially more challenging than at a saturated sp³ carbon. libretexts.org The standard S_N2 mechanism, which requires backside attack by the nucleophile, is geometrically impossible due to the steric hindrance of the double bond and the adjacent cyclopropyl (B3062369) ring. matanginicollege.ac.in
Reactions may proceed through alternative, higher-energy pathways under forcing conditions:
Addition-Elimination: A nucleophile may add across the double bond to form a carbanionic intermediate, followed by the elimination of the bromide ion. This pathway is generally facilitated by strong electron-withdrawing groups on the alkene, which is not a prominent feature of this substrate.
S_N1-like Mechanism: Dissociation of the bromide ion could form a highly unstable and high-energy vinyl cation. This cation would then be rapidly captured by a nucleophile. libretexts.org This pathway is typically disfavored but can occur under specific conditions, such as with highly reactive electrophiles or in the presence of silver salts to assist bromide departure.
Given these mechanistic hurdles, nucleophilic substitution on this compound generally requires harsh conditions (e.g., high temperatures, very strong nucleophiles) and often competes with elimination reactions, limiting its synthetic utility. lumenlearning.com
Elimination Reactions and Formation of Derived Olefins
The treatment of this compound with a strong base can induce an elimination reaction (dehydrohalogenation) to form cyclopropylacetylene, a valuable synthetic intermediate. This transformation typically follows an E2 (bimolecular elimination) mechanism. libretexts.org
In the E2 pathway, the base abstracts a proton from the α-carbon (the carbon bearing the bromine) in a concerted fashion with the departure of the bromide leaving group and the formation of a carbon-carbon triple bond. shout.educationlibretexts.org To favor this pathway over competing substitution reactions, strong, sterically hindered, non-nucleophilic bases are preferred. libretexts.org
Table 2: Conditions for E2 Elimination of Vinyl Bromides
| Reagent/Base | Typical Solvent | Product from this compound |
|---|---|---|
| Sodium Amide (NaNH₂) | Liquid Ammonia, THF | Cyclopropylacetylene |
| Potassium tert-Butoxide (t-BuOK) | DMSO, THF | Cyclopropylacetylene |
| Lithium Diisopropylamide (LDA) | THF | Cyclopropylacetylene |
Transformations Involving the Ethenyl Moiety
The carbon-carbon double bond in this compound provides a second reactive handle for synthetic transformations, primarily through olefin metathesis and cycloaddition reactions.
Olefin Metathesis Reactions
Olefin metathesis is a powerful reaction that allows for the redistribution of alkene fragments, catalyzed by metal carbene complexes (e.g., Grubbs' or Schrock's catalysts). libretexts.orglibretexts.org The ethenyl group of this compound can participate in cross-metathesis with a partner olefin. masterorganicchemistry.com The reaction proceeds through a [2+2] cycloaddition between the alkene and the metal carbene to form a metallacyclobutane intermediate, which then undergoes a retro-[2+2] cycloaddition to release the new alkene product. caltech.edu While vinyl halides can sometimes be challenging substrates, modern catalysts often exhibit sufficient tolerance. The reaction could be used to install more complex side chains onto the cyclopropane (B1198618) core.
Cycloaddition Reactions (e.g., [2+2+2], Diels-Alder)
Cycloaddition reactions offer an efficient way to construct cyclic systems in a single step.
Diels-Alder Reaction: In a [4+2] cycloaddition, the ethenyl group of this compound can function as the two-electron component (dienophile) in a reaction with a conjugated diene to form a six-membered ring. wikipedia.orglibretexts.org This pericyclic reaction is concerted and highly stereospecific. libretexts.orgmasterorganicchemistry.com The presence of the bromo group may have a modest electronic effect on the reactivity of the dienophile. wikipedia.org
[2+2+2] Cycloaddition: This transition-metal-catalyzed reaction typically involves the cyclotrimerization of three alkyne molecules to form a substituted benzene (B151609) ring. rsc.orgnih.gov A powerful variation involves the co-cyclization of two alkyne units with an alkene, such as the ethenyl moiety of this compound. uwindsor.ca This process, often catalyzed by cobalt, rhodium, or nickel complexes, would result in the formation of a highly substituted 1,3-cyclohexadiene (B119728) ring, providing rapid access to complex polycyclic frameworks. uwindsor.cajku.at
Table 3: Potential Cycloaddition Reactions of this compound
| Reaction Type | Reactant Partner | General Product Class | Key Features |
|---|---|---|---|
| Diels-Alder [4+2] | Conjugated Diene (e.g., 1,3-Butadiene) | Substituted Cyclohexene | Forms a six-membered ring; concerted mechanism. |
| [2+2+2] Cycloaddition | Two molecules of an Alkyne (e.g., Acetylene) | Substituted 1,3-Cyclohexadiene | Transition-metal catalyzed; atom-economical. |
Radical Addition and Cyclization Pathways
The presence of a carbon-carbon double bond in this compound makes it a potential substrate for radical addition reactions. The general mechanism for such a reaction would involve the initiation of a radical species, which then adds to the ethenyl group. The regioselectivity of this addition would be influenced by the stability of the resulting radical intermediate.
Following the initial radical addition, the newly formed radical intermediate could participate in subsequent cyclization pathways. The proximity of the cyclopropane ring offers the possibility of intramolecular reactions, potentially leading to the formation of bicyclic systems. The feasibility and outcome of such cyclizations would depend on the specific reaction conditions, the nature of the attacking radical, and the stereochemistry of the substrate.
Table 1: Predicted Outcomes of Radical Addition to this compound
| Radical Initiator | Predicted Intermediate | Potential Cyclization Products |
| Tri-n-butyltin hydride (Bu3SnH) with AIBN | 2-bromo-1-(tributylstannyl)ethylcyclopropane radical | Bicyclic stannanes |
| Thiyl radicals (RS•) | 2-bromo-1-(alkylthio)ethylcyclopropane radical | Thioether-containing bicyclic compounds |
It is important to note that these are predicted pathways, and experimental verification is necessary to confirm the actual reactivity.
Cyclopropane Ring Reactivity and Rearrangements
The high ring strain of the cyclopropane moiety in this compound makes it susceptible to ring-opening and rearrangement reactions, which can be induced by thermal, photochemical, or catalytic means.
Thermal and Photochemical Isomerizations
Upon heating or irradiation with light of an appropriate wavelength, this compound is expected to undergo isomerization. Thermally, this could involve homolytic cleavage of a C-C bond in the cyclopropane ring to form a diradical intermediate, which could then rearrange to form various isomeric products, such as substituted cyclopentenes.
Photochemical isomerization could proceed through different excited states, potentially leading to a different distribution of products compared to the thermal reaction. The vinyl bromide functionality might also play a role in absorbing the light energy and directing the subsequent rearrangement pathways.
Metal-Catalyzed Ring-Opening Reactions
Transition metals are well-known to catalyze the ring-opening of cyclopropanes. The interaction of a metal catalyst with this compound could lead to the formation of a metallacyclobutane intermediate. This intermediate could then undergo further reactions, such as reductive elimination or insertion, to yield a variety of linear or cyclic products. The nature of the metal catalyst and the ligands would be crucial in determining the reaction outcome.
Table 2: Potential Products from Metal-Catalyzed Reactions of this compound
| Metal Catalyst | Proposed Intermediate | Potential Product Type |
| Palladium(0) complexes | Palladacyclobutane | Ring-opened dienes, cross-coupling products |
| Rhodium(I) complexes | Rhodacyclobutane | Isomeric cyclopentenes, products of C-H activation |
| Silver(I) salts | Carbocationic species | Solvolysis products, rearranged halides |
Rearrangements Leading to Carbocyclic Expansion
The strain relief associated with the opening of the cyclopropane ring can drive rearrangements that result in the formation of larger carbocyclic systems. For this compound, a vinylcyclopropane-cyclopentene rearrangement is a plausible pathway. Under thermal or Lewis acidic conditions, the cyclopropane ring could open to form a zwitterionic or diradical intermediate that subsequently cyclizes to a five-membered ring. The bromine substituent would be expected to influence the electronics and stability of the intermediates, thereby affecting the feasibility and outcome of the rearrangement.
Detailed Mechanistic Pathways of Key Reactions
A thorough understanding of the reactivity of this compound requires detailed mechanistic investigations into its key transformations.
Transition State Analysis and Reaction Coordinate Determination
To date, specific transition state analyses and reaction coordinate determinations for reactions involving this compound are not available in the literature. However, computational chemistry methods, such as density functional theory (DFT), could be employed to model these reactions. Such studies would provide valuable insights into the energies of transition states and intermediates, helping to rationalize observed product distributions and predict the most favorable reaction pathways. For instance, a computational study could compare the activation barriers for radical addition to the double bond versus direct attack on the cyclopropane ring, or model the energetic profile of the vinylcyclopropane-cyclopentene rearrangement. These theoretical investigations would be instrumental in guiding future experimental work on this intriguing molecule.
Application of 2 Bromoethenylcyclopropane in Complex Organic Molecule Synthesis
A Versatile Building Block for Carbocyclic Scaffolds
The strained three-membered ring of 2-bromoethenylcyclopropane is predisposed to ring-opening reactions, which can be harnessed to construct larger carbocyclic systems. This reactivity, coupled with the synthetic versatility of the bromoethenyl group, makes it an attractive precursor for the synthesis of complex bicyclic and polycyclic molecules.
Construction of Bicyclic and Polycyclic Systems
The vinylcyclopropane (B126155) rearrangement, a thermally or photochemically induced ring expansion to a cyclopentene (B43876), is a powerful tool in organic synthesis. In the context of this compound, this rearrangement would lead to the formation of a brominated cyclopentene derivative, a versatile intermediate for further elaboration into bicyclic and polycyclic systems. While specific examples detailing the vinylcyclopropane rearrangement of this compound itself are not extensively documented in readily available literature, the general principle of this reaction is well-established for a wide range of substituted vinylcyclopropanes. wikipedia.org The resulting brominated cyclopentene can then participate in various cycloaddition reactions, such as Diels-Alder reactions, to construct bicyclic frameworks. For instance, the dienophile character of the cyclopentene ring can be exploited in reactions with dienes to afford bicyclo[4.3.0]nonane (octahydronaphthalene) derivatives.
Transition-metal-catalyzed cycloadditions of vinylcyclopropanes offer another avenue to bicyclic systems. pku.edu.cn Rhodium(I) complexes, for example, have been shown to catalyze the [3+2] cycloaddition of vinylcyclopropanes with alkynes, leading to the formation of bicyclic cyclopentenes. pku.edu.cn The application of this methodology to this compound would be expected to yield brominated bicyclic products, which are valuable precursors for natural product synthesis and medicinal chemistry.
Annulation Strategies
Annulation strategies involving vinylcyclopropanes provide a powerful means of constructing five-membered rings. Anion-accelerated vinylcyclopropane rearrangements, for instance, have been developed as highly stereoselective [4+1] annulation methods for the synthesis of cyclopentenes. mit.edu Although direct applications with this compound are not explicitly detailed, the underlying principles suggest its potential in similar transformations. The bromo-substituent could influence the stability of intermediates and the stereochemical outcome of the annulation process.
A Precursor for Diverse Heterocyclic Frameworks
The reactivity of this compound extends beyond carbocyclic synthesis, offering pathways to a variety of heterocyclic frameworks. The strained ring and the functionalized side chain can be strategically manipulated to incorporate nitrogen, oxygen, and sulfur atoms into the molecular structure.
Synthesis of Nitrogen-Containing Heterocycles
The Cloke-Wilson rearrangement, which involves the ring expansion of cyclopropylimines to pyrrolines, represents a classic method for the synthesis of nitrogen-containing heterocycles. nih.gov While this reaction typically involves cyclopropyl (B3062369) ketones as precursors to the imines, the bromoethenyl moiety of this compound offers a handle for conversion into a suitable carbonyl or imine precursor. For instance, oxidation of the double bond or nucleophilic substitution of the bromide could provide the necessary functionality to initiate the rearrangement cascade.
Furthermore, rhodium-catalyzed rearrangements of vinylcyclopropanes have been employed to synthesize 1,3-diene units attached to N-heterocycles. researchgate.net This strategy involves the conversion of α-spirocyclopropanated N-heterocyclic ketones into the corresponding vinylcyclopropanes, which then undergo ring-opening to form the diene system. The versatility of this compound could be exploited in the initial steps to generate the required spirocyclic precursor.
| Starting Material | Reaction Type | Product Heterocycle | Reference |
| Cyclic nitrones and bicyclopropylidene | 1,3-Dipolar cycloaddition/thermal rearrangement | α-Spirocyclopropanated N-heterocyclic ketones | researchgate.net |
| Vinylcyclopropanes embedded in azapolycyclic systems | Rh(I)-catalyzed rearrangement | 1,3-Dienes attached to N-heterocycles | researchgate.net |
Formation of Oxygen- and Sulfur-Containing Heterocycles
The synthesis of oxygen and sulfur-containing heterocycles from vinylcyclopropanes has been achieved through various ring-opening and rearrangement reactions. The Cloke-Wilson rearrangement is also applicable to the synthesis of five-membered oxygen and sulfur heterocycles. nih.gov For example, the rearrangement of cyclopropyl ketones and thioketones can lead to dihydrofurans and dihydrothiophenes, respectively. nih.gov The bromoethenyl group of this compound could be transformed into the required carbonyl or thiocarbonyl functionality to facilitate these rearrangements.
Air-initiated radical reactions of vinylcyclopropanes with aryl sulfur radicals have been shown to produce ring-opened products. researchgate.net This type of reaction with this compound could lead to functionalized thioethers, which are precursors to various sulfur-containing heterocycles. The regioselectivity of the radical addition would be a key factor in determining the final product structure.
Utilization in Asymmetric Synthesis and Chiral Molecule Construction
The construction of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis. While specific applications of this compound in asymmetric synthesis are not widely reported, the broader class of vinylcyclopropanes has been successfully employed in a range of enantioselective transformations.
Asymmetric rhodium-catalyzed [3+2] cycloadditions of 1-yne-vinylcyclopropanes using chiral ligands have been shown to produce bicyclic cyclopentene products with excellent enantioselectivities. pku.edu.cn This methodology provides a clear precedent for the potential use of a chiral derivative of this compound in similar asymmetric cycloadditions. The synthesis of enantiomerically enriched trans-cyclopropane amino acids has also been achieved via intramolecular ring closure, demonstrating the utility of cyclopropane (B1198618) precursors in constructing chiral building blocks. nih.gov
Furthermore, rhodium-catalyzed enantioconvergent rearrangements of racemic vinyl gem-difluorocyclopropanes have been developed to produce diverse chiral cyclopentenes. chemrxiv.org This approach highlights the potential for developing similar catalytic systems that could operate on racemic this compound to afford enantioenriched products. The development of such methods would significantly enhance the synthetic utility of this versatile building block.
| Reaction Type | Catalyst/Reagent | Product Type | Enantioselectivity | Reference |
| [3+2] Cycloaddition | Rh(I) with (R)-H8-BINAP | Bicyclic cyclopentenes | Excellent | pku.edu.cn |
| Intramolecular Ring Closure | Various bases and leaving groups | trans-Cyclopropane γ-amino acids | High | nih.gov |
| Enantioconvergent Rearrangement | Rhodium catalyst | Chiral cyclopentenones and gem-difluorocyclopentenes | Excellent | chemrxiv.org |
Advanced Spectroscopic and Spectrometric Methodologies for Structural Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy stands as a cornerstone for the detailed structural analysis of organic molecules like 2-bromoethenylcyclopropane. Both one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are critical for assigning the chemical shifts and determining the connectivity of all atoms in the molecule.
Despite extensive searches, no experimental or publicly archived predicted ¹H or ¹³C NMR spectra for this compound could be located. In the absence of specific data, a general discussion of the expected NMR characteristics is provided based on the chemical structure.
Predicted ¹H NMR Spectral Characteristics:
The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the cyclopropyl (B3062369) ring and the ethenyl group.
Cyclopropyl Protons: The four protons on the cyclopropane (B1198618) ring would likely appear as a complex set of multiplets in the upfield region of the spectrum, typically between 0.5 and 2.0 ppm. The exact chemical shifts and coupling patterns would be highly dependent on the stereochemistry of the molecule (cis/trans isomerism at the double bond and relative to the cyclopropane ring).
Ethenyl Protons: The two protons on the bromo-substituted double bond would be expected to resonate further downfield, likely in the range of 5.5 to 7.0 ppm, due to the deshielding effect of the double bond and the bromine atom. The coupling constant between these two protons would be indicative of the geometry of the double bond (cis or trans).
Predicted ¹³C NMR Spectral Characteristics:
The ¹³C NMR spectrum would provide information on the number of unique carbon environments.
Cyclopropyl Carbons: The three carbons of the cyclopropane ring would be expected to appear in the upfield region, typically between 10 and 40 ppm.
Ethenyl Carbons: The two carbons of the ethenyl group would be found further downfield. The carbon bonded to the bromine atom would be significantly deshielded and would likely appear in the range of 100-120 ppm, while the other sp²-hybridized carbon would resonate at a slightly higher field.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the complex proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. This would be crucial for tracing the connectivity within the cyclopropyl ring and between the cyclopropyl and ethenyl fragments.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This technique would be invaluable for establishing the connectivity between the cyclopropyl ring and the bromoethenyl substituent.
Conformational Analysis via Coupling Constants
The magnitude of the proton-proton coupling constants (J-values) obtained from a high-resolution ¹H NMR spectrum provides detailed information about the dihedral angles between adjacent C-H bonds, which is fundamental for conformational analysis. The Karplus equation relates the vicinal coupling constant to the dihedral angle. For this compound, analysis of the coupling constants within the cyclopropane ring and between the ring and the ethenyl protons would offer insights into the preferred spatial arrangement of the molecule.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
No experimental mass spectral data for this compound is currently available in the public domain. The following sections outline the expected results from mass spectrometric analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound with high precision. This would allow for the unambiguous determination of its molecular formula, C₅H₇Br, by distinguishing it from other ions with the same nominal mass.
Isotope Pattern Analysis for Bromine
A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (approximately 50.7% and 49.3%, respectively). Consequently, the molecular ion peak (M⁺) in the mass spectrum of this compound would appear as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z), corresponding to [C₅H₇⁷⁹Br]⁺ and [C₅H₇⁸¹Br]⁺. This isotopic signature would provide definitive evidence for the presence of a single bromine atom in the molecule.
Expected Fragmentation Pathways:
Upon ionization in the mass spectrometer, the molecular ion of this compound would likely undergo fragmentation. Common fragmentation pathways for bromoalkenes and cyclopropyl compounds could include:
Loss of a bromine radical (•Br): This would result in a fragment ion [C₅H₇]⁺.
Cleavage of the cyclopropane ring: This could lead to various fragment ions depending on the specific bond cleavages.
Loss of HBr: Elimination of a molecule of hydrogen bromide could also be a possible fragmentation pathway.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Specific experimental IR or Raman spectra for this compound are not found in the reviewed literature. The expected characteristic absorption bands are discussed below.
Expected Infrared (IR) and Raman Spectral Features:
C-H stretching vibrations:
The C-H bonds of the cyclopropane ring would be expected to show stretching vibrations at slightly higher frequencies than typical alkane C-H stretches, likely in the range of 3100-3000 cm⁻¹.
The C-H stretches of the ethenyl group would also appear in this region.
C=C stretching vibration: The carbon-carbon double bond of the ethenyl group would give rise to a characteristic stretching absorption in the region of 1650-1600 cm⁻¹.
Cyclopropane ring vibrations: The cyclopropane ring has characteristic "ring breathing" and deformation modes, which would appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).
C-Br stretching vibration: The carbon-bromine bond would exhibit a stretching vibration at a lower frequency, typically in the range of 700-500 cm⁻¹, which would be more prominent in the Raman spectrum.
The complementary nature of IR and Raman spectroscopy would be beneficial. For instance, the C=C double bond, being more polarizable, would likely show a strong Raman signal, while the polar C-Br bond would be more prominent in the IR spectrum.
X-ray Crystallography of Crystalline Derivatives and Complexes
A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published X-ray crystallography data for this compound or its crystalline derivatives and complexes. While X-ray crystallography is a powerful technique for the definitive determination of three-dimensional molecular structures, it appears that no studies reporting the crystal structure of this specific compound or its related adducts have been deposited in the primary crystallographic databases or published in peer-reviewed journals.
The successful application of X-ray crystallography is contingent upon the ability to grow single crystals of sufficient quality and size. It is plausible that this compound, being a low-molecular-weight, likely volatile liquid at room temperature, presents significant challenges for crystallization. The formation of stable, well-ordered crystalline lattices required for diffraction experiments can be difficult to achieve for such compounds.
In typical research workflows, to overcome the challenges of crystallizing a liquid compound, chemists will often synthesize solid derivatives. This can be achieved by introducing functional groups that promote intermolecular interactions, such as hydrogen bonding or π-π stacking, which facilitate the formation of a stable crystal lattice. Another common strategy is the formation of coordination complexes with metal centers, which often yield crystalline materials. However, based on available information, neither of these approaches has been successfully applied and reported for this compound.
Computational and Theoretical Investigations of 2 Bromoethenylcyclopropane Chemistry
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-bromoethenylcyclopropane, these calculations can reveal how the electronic structure is influenced by the interplay between the cyclopropyl (B3062369) and bromoethenyl moieties.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energies and shapes of these orbitals dictate how a molecule will interact with other reagents.
In this compound, the HOMO is expected to be a π-orbital associated with the vinyl group, potentially with some contribution from the Walsh orbitals of the cyclopropane (B1198618) ring. The LUMO is likely to be the corresponding π* antibonding orbital of the ethenyl group. The presence of the bromine atom, being electronegative, is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted vinylcyclopropane (B126155). The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
Theoretical calculations would provide the specific energy levels and spatial distribution of these orbitals, indicating the most probable sites for nucleophilic or electrophilic attack. For instance, the region of the molecule with the largest HOMO coefficient would be the most susceptible to electrophilic attack, while the area with the largest LUMO coefficient would be the preferred site for nucleophilic attack.
Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Vinylcyclopropanes Please note: The following data is illustrative and based on general principles, as specific computational results for this compound were not available in the searched literature.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Vinylcyclopropane | -9.8 | 1.2 | 11.0 |
| This compound (Estimated) | -10.1 | 0.8 | 10.9 |
| 2-Cyanoethenylcyclopropane (for comparison) | -10.5 | -0.5 | 10.0 |
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within this compound is non-uniform due to the presence of the electronegative bromine atom. This charge distribution can be visualized using an electrostatic potential (ESP) map, which illustrates regions of positive and negative electrostatic potential on the molecule's surface. researchgate.netresearchgate.net
In this compound, the bromine atom would create a region of negative electrostatic potential (typically colored red or orange on an ESP map) due to its high electron density. Conversely, the hydrogen atoms and potentially the carbon atom attached to the bromine would exhibit a more positive electrostatic potential (colored blue). The cyclopropane ring itself has a unique electronic character, with electron density concentrated outside the ring, which would also be reflected in the ESP map. These maps are crucial for predicting intermolecular interactions, such as hydrogen bonding or halogen bonding, and for identifying sites susceptible to attack by charged reagents.
Density Functional Theory (DFT) Studies for Reaction Mechanism Prediction
Density Functional Theory (DFT) is a widely used computational method for investigating reaction mechanisms due to its balance of accuracy and computational cost. acs.orgnih.gov For this compound, DFT can be employed to explore various potential reactions, such as the vinylcyclopropane rearrangement. wikipedia.orgnih.gov
Transition State Search and Energy Barrier Calculation
A key application of DFT is the location of transition states and the calculation of the associated energy barriers. The vinylcyclopropane rearrangement, a classic thermal isomerization, is a likely reaction pathway for this compound. acs.org This rearrangement typically proceeds through a diradical intermediate. nih.gov DFT calculations can model the potential energy surface of this reaction, identifying the structure of the transition state leading to the ring-opened diradical and the subsequent transition state for ring closure to form a cyclopentene (B43876) derivative.
The bromine substituent would be expected to influence the stability of the diradical intermediate and the energy of the transition states. By calculating the activation energies for these steps, one can predict the feasibility and rate of the rearrangement under different conditions.
Table 2: Hypothetical Calculated Activation Energies for the Vinylcyclopropane Rearrangement Please note: The following data is hypothetical and for illustrative purposes, as specific computational results for this compound were not available in the searched literature.
| Reaction Step | Reactant | Activation Energy (kcal/mol) |
|---|---|---|
| Ring Opening | Vinylcyclopropane | 49.7 |
| Ring Opening | This compound (Estimated) | 45.2 |
| Ring Closure | Diradical Intermediate | 5.1 |
Exploration of Alternative Reaction Pathways
Besides the vinylcyclopropane rearrangement, this compound could undergo other reactions, such as addition to the double bond, or reactions involving the carbon-bromine bond. DFT studies can be used to explore these alternative pathways. For example, the mechanism of electrophilic addition of an acid to the double bond could be modeled, determining whether the reaction proceeds via a concerted or stepwise mechanism and predicting the regioselectivity of the addition. Similarly, reactions involving the cleavage of the C-Br bond, such as radical reactions or nucleophilic substitution (though vinylic halides are generally unreactive towards SN2), could be investigated. britannica.com By comparing the calculated energy barriers for these different pathways, the most likely reaction outcome under a given set of conditions can be predicted.
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes. nih.gov For this compound, the rotation around the single bond connecting the cyclopropane ring and the vinyl group is a key conformational freedom.
Stability and Interconversion of Conformers
The conformational landscape of this compound is expected to be defined by the rotation around the single bond connecting the cyclopropyl and ethenyl groups. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring this landscape.
Conformational Analysis: The primary dihedral angle of interest would be that between the plane of the cyclopropane ring and the plane of the bromoethenyl group. A potential energy surface (PES) scan, performed by systematically varying this dihedral angle and calculating the energy at each point, would reveal the stable conformers (energy minima) and the transition states for their interconversion (energy maxima).
It is anticipated that this compound would exhibit several key conformers, likely including syn (or cis) and anti (or trans) forms, where the bromine atom is either on the same side or the opposite side of the cyclopropane ring, respectively. Further complexity arises from the relative orientation of the vinyl group's double bond with respect to the cyclopropane ring, potentially leading to gauche and anti-periplanar arrangements.
Research Findings (Hypothetical): A hypothetical DFT study at a common level of theory, such as B3LYP with a 6-311+G(d,p) basis set, would likely predict the relative energies of these conformers. The stability of each conformer is influenced by a combination of steric hindrance and electronic effects, such as hyperconjugation between the cyclopropyl ring orbitals and the π-system of the ethenyl group. The rotational barriers between these conformers, representing the energy required to move from one stable conformation to another, would also be determined from the PES.
Interactive Data Table: Hypothetical Relative Energies and Rotational Barriers of this compound Conformers
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |
| syn-periplanar | 0 | 1.5 | 3.2 (to syn-clinal) |
| syn-clinal (gauche) | 60 | 0.0 | 2.5 (to anti-periplanar) |
| anti-periplanar | 180 | 0.8 | 2.8 (to syn-clinal) |
Note: The data in this table is hypothetical and serves as an example of what a computational study might reveal.
Solvent Effects on Molecular Conformation and Reactivity
The presence of a solvent can significantly influence the conformational equilibrium and reactivity of a molecule. The polar carbon-bromine bond in this compound suggests that its conformational preferences could be sensitive to the polarity of the solvent.
Computational Models for Solvation: Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used to simulate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. This approach allows for the calculation of solvation energies and their impact on the relative stabilities of conformers.
Expected Solvent Effects: In a nonpolar solvent, intramolecular forces would dominate the conformational preference. However, in a polar solvent, conformers with a larger dipole moment would be preferentially stabilized. For this compound, it is expected that the more extended, potentially more polar, conformers would become more stable as the solvent polarity increases. This shift in conformational equilibrium can, in turn, affect the molecule's reactivity in different solvent environments, as the accessibility of reactive sites may change.
Interactive Data Table: Hypothetical Solvent Effects on Conformer Stability of this compound (Relative Energy in kcal/mol)
| Conformer | Gas Phase | Cyclohexane (ε=2.0) | Dichloromethane (ε=8.9) | Acetonitrile (ε=37.5) |
| syn-clinal (gauche) | 0.0 | 0.0 | 0.2 | 0.5 |
| anti-periplanar | 0.8 | 0.7 | 0.0 | 0.0 |
Note: This table illustrates a hypothetical trend where a more polar conformer is stabilized in more polar solvents. The data is not based on actual experimental or computational results for this compound.
Prediction and Validation of Spectroscopic Parameters
Computational chemistry provides invaluable tools for predicting spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and their relative populations.
NMR Spectroscopy Prediction: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. By performing GIAO calculations on the optimized geometries of the different conformers of this compound, a theoretical NMR spectrum can be generated. A Boltzmann-averaged spectrum, based on the calculated relative energies of the conformers, can then be compared to an experimental spectrum. Discrepancies between the predicted and experimental spectra can provide insights into the accuracy of the computational model or the presence of specific solvent effects not fully captured by the model.
Infrared (IR) Spectroscopy Prediction: The vibrational frequencies and their corresponding IR intensities can also be calculated using DFT. These calculations can predict the characteristic IR absorption bands for the various functional groups and vibrational modes of this compound, such as the C-Br stretch, C=C stretch, and the various C-H stretches and bends of the cyclopropyl and ethenyl groups. Comparing the computed IR spectrum with an experimental one can help confirm the structure of the molecule and the presence of different conformers.
Interactive Data Table: Hypothetical Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Conformers
| Carbon Atom | syn-clinal Conformer | anti-periplanar Conformer |
| C (cyclopropyl, C1) | 25.4 | 26.1 |
| C (cyclopropyl, C2/C3) | 15.2 | 14.8 |
| C (ethenyl, =CH) | 130.5 | 131.2 |
| C (ethenyl, =CBr) | 105.8 | 106.5 |
Note: These chemical shift values are illustrative and represent the type of data that would be generated from a GIAO-DFT calculation.
Emerging Research Frontiers and Future Perspectives in 2 Bromoethenylcyclopropane Chemistry
Development of Novel Catalytic Transformations for Enhanced Selectivity and Efficiency
The development of new catalytic systems is paramount to harnessing the synthetic potential of 2-bromoethenylcyclopropane. Future research will likely focus on transformations that can selectively address either the vinyl bromide moiety or the cyclopropane (B1198618) ring, or engage both in concerted reaction cascades.
Transition-metal catalysis offers significant promise. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are expected to be highly efficient for functionalizing the vinyl bromide group while preserving the cyclopropane ring. The development of specialized ligands will be crucial for achieving high yields and stereoselectivity. Similarly, rhodium(I)-catalyzed asymmetric ring-opening of vinyl cyclopropanes with nucleophiles like boronic acids represents a powerful strategy for creating chiral products. nih.gov Applying such methods to this compound could provide enantiomerically enriched structures with multiple functional handles for further elaboration. nih.gov
Another promising area is the use of copper-catalyzed reactions. Cu-catalyzed coupling of vinylidene cyclopropanes has been shown to proceed with concurrent opening of the cyclopropane ring. rsc.org Adapting these conditions for this compound could lead to novel poly-unsaturated molecules. The key challenge and area of focus will be controlling the regioselectivity of these transformations.
| Catalyst System | Reaction Type | Potential Product Moiety | Key Advantage |
| Pd(OAc)₂ / Buchwald Ligands | Suzuki-Miyaura Coupling | Aryl-ethenylcyclopropane | C-C bond formation with retention of cyclopropane ring. |
| [Rh(COD)Cl]₂ / Chiral Bisphosphine | Asymmetric Ring-Opening | Chiral 1,7-enyne | Enantioselective C-C bond formation via ring cleavage. nih.gov |
| CuI / L-proline | Sonogashira Coupling | Alkynyl-ethenylcyclopropane | Direct installation of an alkyne group. |
| Ni(COD)₂ / Silyl Borane Reagent | Silylborylation | Borylalkyl-allylsilane | Regio- and stereoselective ring-opening difunctionalization. soton.ac.uk |
Integration with Flow Chemistry and Continuous Processing Technologies
The integration of this compound chemistry with flow processing technologies presents a significant opportunity to enhance safety, efficiency, and scalability. d-nb.info Continuous-flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for highly exothermic or rapid reactions. nih.gov
| Parameter | Batch Processing | Flow Processing |
| Heat Transfer | Limited by surface-area-to-volume ratio; potential for thermal runaways. | Excellent heat transfer due to high surface-area-to-volume ratio. nih.gov |
| Safety | Higher risk when using hazardous reagents or generating unstable intermediates. | Enhanced safety due to small reaction volumes and containment. mdpi.com |
| Scalability | Often requires significant re-optimization for scale-up. | Readily scalable by extending operation time or using parallel reactors. |
| Process Control | Less precise control over reaction time and concentration gradients. | Precise control over residence time, stoichiometry, and temperature. nih.gov |
| Multi-step Synthesis | Requires isolation and purification of intermediates. | Enables "telescoped" reactions without intermediate workup. researchgate.net |
Exploration of Photoredox and Electro-Organic Transformations
Photoredox and electro-organic catalysis offer new avenues for activating this compound through single-electron transfer (SET) pathways, leading to reactivity patterns that are often complementary to traditional two-electron processes. mdpi.combeilstein-journals.org These methods operate under mild conditions and exhibit high functional group tolerance.
For this compound, visible-light photoredox catalysis could enable novel cycloaddition reactions. For example, the SET reduction of the carbon-bromine bond could generate a vinyl radical, which could participate in subsequent addition reactions. Alternatively, oxidation of the cyclopropane ring, particularly if an aryl substituent is present, can lead to a radical cation that undergoes ring-opening, creating a 1,3-radical cation poised for cycloadditions. rsc.orgresearchgate.net Recent advances have demonstrated the photocatalytic [3+2] cycloaddition of aryl cyclopropyl (B3062369) ketones, a strategy that could potentially be adapted. researchgate.netchemrxiv.org
Electro-organic synthesis provides a reagent-free method to generate similar radical intermediates. Anodic oxidation could trigger the ring-opening of the cyclopropane, while cathodic reduction could cleave the C-Br bond, offering precise control over the desired reaction pathway based on the applied potential. mdpi.com
| Method | Catalyst/Mediator | Proposed Transformation | Reactive Intermediate |
| Visible Light Photoredox | fac-Ir(ppy)₃ | Reductive C-Br Cleavage/Coupling | Vinyl Radical |
| Visible Light Photoredox | Ru(bpy)₃]²⁺ | Oxidative Ring-Opening/[3+2] Cycloaddition | 1,3-Radical Cation rsc.orgresearchgate.net |
| Electro-organic (Cathodic) | Divided Cell | Reductive Dehalogenation | Vinyl Anion/Radical |
| Electro-organic (Anodic) | Undivided Cell | Oxidative Ring-Opening/Functionalization | Cyclopropane Radical Cation |
Bio-Inspired Catalysis and Biotransformations Involving the Compound
The field of biocatalysis presents an environmentally benign and highly selective approach to organic synthesis. While specific enzymes for transforming this compound are not yet identified, the vast enzymatic repertoire in nature suggests significant future potential. nih.govacs.org
Enzyme classes such as halogenases and dehalogenases are of particular interest. frontiersin.orgnih.gov Directed evolution could be used to engineer a dehalogenase to specifically recognize and reductively debrominate this compound, yielding vinylcyclopropane (B126155). Conversely, flavin-dependent halogenases, which perform selective halogenation on electron-rich substrates, could potentially be engineered to catalyze the reverse reaction or install a second halogen. researchgate.net Other enzymes, such as reductases or oxygenases, could be tailored to act on the double bond or the cyclopropane ring.
Bio-inspired catalysis, which uses synthetic molecules to mimic the function of enzymes, also holds promise. researchgate.netsynthesisspotlight.com For example, vitamin B12-inspired cobalt complexes are known to catalyze radical-mediated dehalogenation and rearrangement reactions, which could be applied to this compound to induce novel transformations under mild conditions. beilstein-journals.org
| Enzyme/Catalyst Class | Reaction Type | Potential Outcome | Rationale |
| Dehalogenase | Reductive Dehalogenation | Vinylcyclopropane | Enzymes are known to remove halogens from organic compounds. acs.orgnih.gov |
| Hydrolase | Hydrolytic Dehalogenation | 2-Hydroxyethenylcyclopropane | Potential for direct replacement of bromide with a hydroxyl group. |
| Oxygenase | Epoxidation | 2-Bromo-1,2-epoxyethylcyclopropane | Enzymatic epoxidation of alkenes is a well-established process. |
| Vitamin B12 Mimic | Radical-Mediated Rearrangement | Ring-opened or rearranged products | B12 coenzymes are known to facilitate radical-based isomerizations. beilstein-journals.org |
Design of Next-Generation Synthetic Strategies Leveraging Unique Reactivity
Future synthetic strategies will increasingly leverage the dual reactivity of this compound as a linchpin for convergent and complex molecule synthesis. nih.govrsc.org Its ability to act as both a cross-coupling partner (via the vinyl bromide) and a [3+n] cycloaddition precursor (via the vinylcyclopropane motif) makes it a powerful tool for diversity-oriented synthesis. pku.edu.cn
Next-generation strategies will likely involve tandem or cascade reactions where a single catalyst system orchestrates multiple transformations in one pot. For example, a reaction could be designed where an initial Suzuki coupling at the vinyl bromide position is followed by a catalyst-triggered intramolecular [3+2] cycloaddition of the newly introduced group with the cyclopropane ring.
The combination of the frontiers discussed above—such as using a flow reactor to perform a photoredox-catalyzed ring-opening followed by an in-line catalytic coupling—will enable the construction of highly complex scaffolds from a relatively simple starting material. researchgate.net This approach, which combines multiple advanced technologies, represents the future of efficient and innovative organic synthesis, with this compound serving as a versatile starting point.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
